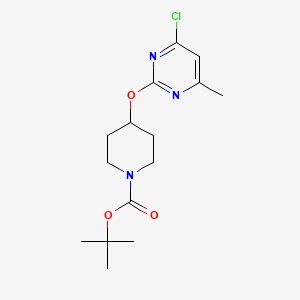

tert-Butyl 4-((4-chloro-6-methylpyrimidin-2-yl)oxy)piperidine-1-carboxylate

Description

tert-Butyl 4-((4-chloro-6-methylpyrimidin-2-yl)oxy)piperidine-1-carboxylate (CAS: 1289387-03-6) is a piperidine-based compound featuring a tert-butoxycarbonyl (Boc) protecting group and a substituted pyrimidine moiety. Its molecular formula is C₁₅H₂₂ClN₃O₃, with a molecular weight of 327.81 g/mol . The compound is typically stored under inert atmosphere at 2–8°C, indicating sensitivity to environmental degradation .

Properties

IUPAC Name |

tert-butyl 4-(4-chloro-6-methylpyrimidin-2-yl)oxypiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22ClN3O3/c1-10-9-12(16)18-13(17-10)21-11-5-7-19(8-6-11)14(20)22-15(2,3)4/h9,11H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SODGHRCAAAUGTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)OC2CCN(CC2)C(=O)OC(C)(C)C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-Butyl 4-((4-chloro-6-methylpyrimidin-2-yl)oxy)piperidine-1-carboxylate typically involves the reaction of 4-chloro-6-methylpyrimidine with piperidine-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as acetonitrile . The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.

Chemical Reactions Analysis

tert-Butyl 4-((4-chloro-6-methylpyrimidin-2-yl)oxy)piperidine-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorinated pyrimidine moiety can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted products.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different oxidation states and derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for tert-Butyl 4-((4-chloro-6-methylpyrimidin-2-yl)oxy)piperidine-1-carboxylate is , with a molecular weight of approximately 327.81 g/mol . The compound features a piperidine ring substituted with a tert-butyl group and a pyrimidine moiety, which contributes to its biological activity.

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have highlighted the potential of pyrimidine derivatives, including this compound, in anticancer therapy. Pyrimidines are known for their ability to inhibit key enzymes involved in cancer cell proliferation. For instance, derivatives have shown effectiveness against various cancer types, including breast and lung cancers, by acting as inhibitors of specific kinases crucial for tumor growth .

2. Antimicrobial Properties

Compounds containing pyrimidine rings have been evaluated for their antimicrobial activities. Research indicates that certain derivatives exhibit significant antibacterial effects against Gram-positive bacteria, suggesting that this compound could be developed into an antimicrobial agent . The mechanism often involves interference with bacterial DNA synthesis.

3. Neurological Applications

There is emerging interest in the neurological applications of piperidine derivatives. Compounds similar to this compound are being investigated for their potential effects on neurotransmitter modulation. This could lead to advancements in treatments for neurodegenerative diseases or mood disorders .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal assessed the anticancer properties of various pyrimidine derivatives, including those structurally related to this compound. The findings indicated that certain compounds exhibited IC50 values in the nanomolar range against breast cancer cell lines, demonstrating potent anticancer activity .

Case Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial efficacy, researchers tested several pyrimidine-based compounds against multiple bacterial strains. Results showed that some derivatives had minimum inhibitory concentrations (MICs) as low as 0.25 μg/mL against resistant strains of Staphylococcus aureus, indicating strong antibacterial properties .

Mechanism of Action

The mechanism of action of tert-Butyl 4-((4-chloro-6-methylpyrimidin-2-yl)oxy)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved are still under investigation .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

| Compound | CAS | Substituent Positions (Pyrimidine) | Molecular Weight | Storage Conditions |

|---|---|---|---|---|

| Target Compound | 1289387-03-6 | 4-chloro, 6-methyl | 327.81 | 2–8°C, inert atmosphere |

| Positional Isomer | 1289386-94-2 | 2-chloro, 6-methyl | 327.81 | Not specified |

Substituent Variants in Piperidine Ethers

tert-Butyl 4-((4-bromobenzyl)oxy)piperidine-1-carboxylate (Compound 2b) replaces the pyrimidine group with a 4-bromobenzyl ether . This substitution introduces a bulkier aromatic system (molecular weight ~370.29 g/mol ), likely enhancing lipophilicity. Bromine’s presence may facilitate cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the pyrimidine-based compounds are more suited for hydrogen bonding or π-stacking in drug-target interactions.

Functional Group Modifications

tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (CAS: PK03447E-1) features an amino group and pyridinyl substituent instead of the pyrimidine ether . This compound is a light yellow solid, with stringent safety protocols (e.g., respiratory and eye protection) , suggesting higher dust-related hazards compared to the target compound.

Table 2: Hazard Profile Comparison

| Compound | Hazard Statements | Key Precautions |

|---|---|---|

| Target Compound | H302, H315, H319 | Avoid inhalation; use gloves/eye protection |

| Pyridinyl Amino Analog | Not specified | Respiratory protection; eye wash stations |

Biological Activity

tert-Butyl 4-((4-chloro-6-methylpyrimidin-2-yl)oxy)piperidine-1-carboxylate, with CAS number 1289387-03-6, is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 327.81 g/mol. The compound features a piperidine ring substituted with a pyrimidine derivative, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the pyrimidine moiety is particularly relevant as pyrimidines are known to exhibit diverse pharmacological effects, including:

- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various bacterial strains, particularly Gram-positive bacteria .

- Anticancer Properties : Research indicates that derivatives of pyrimidine can inhibit cancer cell proliferation and induce apoptosis in specific cancer cell lines .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrimidine-based compounds. For instance, derivatives have been evaluated against multiple strains of bacteria, demonstrating minimum inhibitory concentrations (MICs) as low as 0.25–1 μg/mL against pathogens such as Staphylococcus aureus and Listeria monocytogenes .

Anticancer Effects

In vitro studies on cancer cell lines have shown that this compound exhibits significant cytotoxicity. For example:

- MDA-MB-231 Cell Line : The compound displayed potent inhibitory effects on the proliferation of this triple-negative breast cancer (TNBC) cell line, with an IC50 value reported at approximately 0.126 μM .

- Selectivity Index : The compound showed a favorable selectivity index over non-cancerous cells, indicating a potential therapeutic window for targeting cancer cells while minimizing toxicity to normal tissues .

Case Studies

Several case studies have documented the pharmacological effects of related compounds in preclinical models:

- In Vivo Efficacy : In a BALB/c nude mouse model of TNBC, treatment with similar compounds resulted in significant reductions in lung metastasis compared to controls .

- Mechanistic Insights : Investigations into the mechanism revealed that these compounds could inhibit matrix metalloproteinases (MMPs), which are often implicated in cancer metastasis and progression .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.